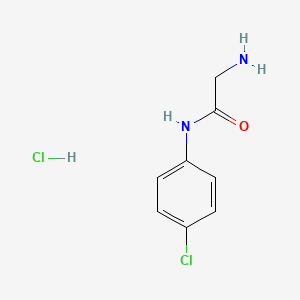

2-amino-N-(4-chlorophenyl)acetamide hydrochloride

Beschreibung

Chemical Identity and Nomenclature

2-amino-N-(4-chlorophenyl)acetamide hydrochloride represents a well-characterized organic compound with distinct chemical properties that make it valuable for scientific research applications. The compound is officially registered under the Chemical Abstracts Service number 54643-67-3, which serves as its unique international identifier. The molecular formula of this compound is C8H10Cl2N2O, indicating the presence of eight carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, designating it as 2-amino-N-(4-chlorophenyl)acetamide;hydrochloride. Alternative nomenclature systems have assigned various synonymous names to this compound, including N1-(4-Chlorophenyl)glycinamide Hydrochloride, which reflects its structural relationship to glycine derivatives. The compound possesses a molecular weight of 221.0838 grams per mole, as calculated from its constituent atomic masses.

The structural identity of this compound can be precisely described through its International Chemical Identifier string: InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12). This standardized representation allows for unambiguous chemical identification across various databases and research platforms. The compound's Simplified Molecular Input Line Entry System representation is recorded as C1=CC(=CC=C1NC(=O)CN)Cl, providing another method for computational chemical analysis.

Chemical databases have assigned this compound the MDL number MFCD12913153, which facilitates its identification within commercial chemical databases. The compound exists as a hydrochloride salt form, which typically enhances its solubility properties and stability characteristics compared to the free base form. This salt formation represents a common approach in pharmaceutical chemistry for improving the handling and formulation properties of organic compounds containing basic nitrogen functionalities.

Historical Development and Discovery

The development of this compound emerged from systematic research into chlorinated acetamide derivatives during the latter half of the twentieth century. While specific documentation of its initial synthesis remains limited in available literature, the compound represents part of a broader class of substituted acetamides that gained prominence in medicinal chemistry research programs focused on developing novel therapeutic agents.

Historical synthetic approaches to compounds of this class typically involved reaction methodologies utilizing 4-chloroaniline as a starting material, reflecting the importance of this readily available industrial chemical in pharmaceutical research. The synthetic pathway generally involves amination reactions with bromoacetyl bromide derivatives, followed by subsequent chemical modifications to introduce the desired functional groups. These methodological developments represented significant advances in synthetic organic chemistry during the period of active pharmaceutical discovery.

Research into related compounds within this chemical family has demonstrated consistent patterns of biological activity, suggesting that the discovery and development of this compound likely emerged from systematic structure-activity relationship studies. These investigations would have involved testing various substitution patterns on the phenyl ring and modifications to the acetamide functionality to optimize biological activity profiles.

The compound's inclusion in modern chemical databases and commercial catalogs indicates its continued relevance in contemporary research applications. Its availability through specialized chemical suppliers suggests ongoing demand from research institutions investigating its potential applications in various therapeutic areas. The maintenance of standardized analytical data and quality specifications across multiple suppliers demonstrates the compound's established role in modern pharmaceutical research infrastructure.

Structural and Functional Significance

The molecular architecture of this compound embodies several key structural features that contribute to its biological activity profile and research utility. The presence of the 4-chlorophenyl substituent represents a crucial structural element, as chlorine substitution at the para position of aromatic rings frequently enhances biological activity through improved lipophilicity and receptor binding characteristics. This substitution pattern has been extensively studied in medicinal chemistry and consistently demonstrates favorable pharmacological properties.

The acetamide functional group serves as the central linking moiety between the aromatic chlorophenyl system and the terminal amino group. This structural arrangement creates a compound with both hydrogen bond donor and acceptor capabilities, facilitating interactions with biological target molecules. The acetamide linkage provides appropriate flexibility while maintaining sufficient rigidity to preserve bioactive conformations necessary for target recognition.

Research investigations have revealed that compounds containing this structural framework exhibit significant antimicrobial activity against various bacterial strains. Studies have demonstrated that derivatives of this compound show comparable efficacy to established antibiotics such as ciprofloxacin, indicating the potential for therapeutic development. The antimicrobial activity appears to be related to the compound's ability to interfere with essential bacterial cellular processes, though the precise mechanism remains under investigation.

The compound has also demonstrated notable anticancer properties in preliminary research studies. Investigation of its effects on cancer cell lines has revealed significant cytotoxicity, with some derivatives showing IC50 values as low as 0.28 micrograms per milliliter against MCF-7 breast cancer cells. These findings suggest that the compound may induce apoptosis through modulation of the Bax/Bcl-2 ratio, a critical pathway in programmed cell death mechanisms.

Anticonvulsant properties have been reported for this compound class, indicating potential applications in neurological disorder treatment. The mechanism of action appears to involve modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid pathways. This activity profile positions the compound as a valuable research tool for investigating neurological disease mechanisms and potential therapeutic interventions.

The structural versatility of this compound makes it an excellent synthetic intermediate for the preparation of more complex bioactive molecules. Its reactive amino group provides opportunities for further chemical modification through acylation, alkylation, or condensation reactions. Similarly, the aromatic chlorine substituent can participate in various coupling reactions, enabling the construction of more elaborate molecular architectures for drug discovery applications.

Eigenschaften

IUPAC Name |

2-amino-N-(4-chlorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)11-8(12)5-10;/h1-4H,5,10H2,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKYMDQCHKZDHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54643-67-3 | |

| Record name | 2-amino-N-(4-chlorophenyl)acetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesis of the Key Intermediate: 2-Bromo-N-(4-chlorophenyl)acetamide

The preparation of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride typically begins with the synthesis of 2-bromo-N-(4-chlorophenyl)acetamide, which serves as a crucial intermediate.

- Starting Materials: 4-Chloroaniline and bromoacetyl bromide.

- Reaction Medium: Dichloromethane (CH2Cl2) with saturated potassium carbonate (K2CO3) solution.

- Conditions: The 4-chloroaniline (40 mmol) is dissolved in CH2Cl2 (60 mL) with saturated K2CO3 (35 mL) under ice-bath cooling. Bromoacetyl bromide (50 mmol) is added dropwise over 5 minutes, and the mixture is stirred for 1 hour at 0°C.

- Workup: The organic layer is separated, washed with deionized water, dried over anhydrous MgSO4, filtered, and solvent removed under reduced pressure.

- Purification: Flash chromatography using n-hexane:ethyl acetate (4:1) as eluent.

- Yield: Approximately 80%.

- 13C NMR (CDCl3): Signals at δ 29.320 (CH2), 121.229, 129.145, 130.292, 135.427 (aromatic carbons), and 163.488 (carbonyl carbon) confirm the structure.

Conversion to 2-amino-N-(4-chlorophenyl)acetamide Derivatives

The 2-bromo-N-(4-chlorophenyl)acetamide intermediate undergoes nucleophilic substitution with various amines to form 2-amino-N-(4-chlorophenyl)acetamide derivatives, including the hydrochloride salt.

- Reagents: 2-bromo-N-(4-chlorophenyl)acetamide (10 mmol), substituted amine (10 mmol), saturated K2CO3 (10 mL).

- Solvent: Dichloromethane (20 mL).

- Conditions: Stirring at room temperature for 3 hours.

- Workup: Removal of solvent under vacuum, extraction with ethyl acetate, washing with deionized water, drying over MgSO4, filtration, and solvent removal.

- Purification: Flash chromatography (n-hexane:ethyl acetate = 4:1).

| Compound ID | Amine Used | Product Description | Yield (Approx.) |

|---|---|---|---|

| 5a | Butylamine | 2-(butylamino)-N-(4-chlorophenyl)acetamide | Not specified |

| 5b | Octylamine | 2-(octylamino)-N-(4-chlorophenyl)acetamide | Not specified |

| 5c | Piperidine | Piperidinyl derivative | Not specified |

| 5d | 3-Fluoroaniline | Fluoroaniline derivative | Not specified |

Spectral Data for 5a (Example):

- GCMS (EI) m/z: 240 (M+), 242 (M+2).

- 1H NMR (CDCl3): δ 0.933 (t, 3H, CH3), 1.248 (m, 4H, CH2), 2.034 (s, 1H, NH).

Formation of Hydrochloride Salt

The free base form of 2-amino-N-(4-chlorophenyl)acetamide can be converted into its hydrochloride salt by treatment with hydrochloric acid (HCl), typically in an organic or aqueous medium. This step enhances the compound’s stability and crystallinity, facilitating handling and further use.

- Procedure: The free amine is dissolved in an appropriate solvent (e.g., ethanol or water), and a stoichiometric amount of HCl is added.

- Isolation: The hydrochloride salt precipitates out or can be crystallized by cooling.

- Purity: Confirmed by melting point and elemental analysis.

Summary Table of Preparation Steps

Research Findings and Notes

- The amination reaction of 4-chloroaniline with bromoacetyl bromide is efficient and yields a clean intermediate suitable for further substitution.

- The substitution with various amines proceeds smoothly at room temperature, indicating good nucleophilicity of the amines and good leaving ability of bromide.

- Purification by flash chromatography ensures high purity of the final products.

- The hydrochloride salt form improves the compound's stability and handling.

- Spectral data (1H NMR, 13C NMR, GCMS) confirm the structures at each stage.

- Alternative methods involving catalytic hydrogenation are documented for related compounds, offering potential routes for scale-up or structural variation.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(4-chlorophenyl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride typically involves the reaction of 4-chloroaniline with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The process yields the hydrochloride salt after treatment with hydrochloric acid. The compound is characterized by its ability to undergo various chemical reactions, including:

- Oxidation : Leading to amides or other derivatives.

- Reduction : Producing different amine derivatives.

- Substitution : Where the chlorine atom can be replaced by nucleophiles like sodium methoxide or potassium cyanide.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows it to interact with various biological targets, making it useful in drug development for conditions such as:

- Antimicrobial Agents : Studies have shown that derivatives exhibit enhanced activity against resistant strains of Staphylococcus aureus, suggesting potential as a new class of antibiotics.

- Anticancer Drugs : Comparative studies indicated that this compound demonstrated superior growth inhibition against HT29 cancer cells, highlighting its potential in cancer therapy.

- Neuropharmacology : Research has explored its role as a neuroprotective agent against seizure activity, indicating potential therapeutic effects in neurological disorders like epilepsy.

Chemical Research

In chemical research, this compound is utilized as an intermediate for synthesizing various organic compounds and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating diverse chemical entities .

The biological activity of this compound is primarily attributed to its structural features, including an amino group and a chlorophenyl moiety. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Effective against certain bacterial strains.

- Anticancer Activity : Inhibiting the proliferation of specific cancer cell lines.

- Anticonvulsant Effects : Potentially modulating neurotransmitter systems to prevent seizures.

Antimicrobial Study

A study evaluated the efficacy of various derivatives of phenylacetamide, including this compound, against resistant strains of Staphylococcus aureus. The results indicated enhanced activity compared to traditional antibiotics, supporting further exploration for clinical applications.

Anticancer Research

In a comparative study involving multiple compounds, this compound demonstrated superior growth inhibition against HT29 cells compared to other tested derivatives. This suggests a unique mechanism of action that warrants further investigation into its anticancer properties.

Neuropharmacological Assessment

The compound's role in modulating neurotransmitter systems was explored in animal tests, revealing its potential as a neuroprotective agent against seizure activity. This opens avenues for research into treatments for epilepsy and other neurological disorders.

Wirkmechanismus

The mechanism of action of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Halogen-Substituted Phenylacetamides

2-Chloro-N-(4-chlorophenyl)acetamide

- Structure: Lacks the α-amino group but retains the 4-chlorophenyl and chloroacetamide moieties.

- Properties : Forms intermolecular N–H⋯O hydrogen bonds, leading to crystalline chains. Similar bond parameters (C–Cl: ~1.73 Å, C=O: ~1.22 Å) to the target compound .

- Applications: Intermediate in synthesizing heterocyclic compounds like quinoline derivatives .

2-Amino-N-(4-iodophenyl)acetamide Hydrochloride

- Structure : Iodo substituent replaces chlorine on the phenyl ring.

- Properties : Higher molecular weight (312.54 g/mol) and distinct steric/electronic effects due to iodine’s larger atomic radius. Exhibits similar hydrochloride salt-enhanced solubility .

2-Chloro-N-(4-fluorophenyl)acetamide

- Structure : Fluorine substituent instead of chlorine.

- Properties: Electronegative fluorine induces stronger intramolecular C–H⋯O interactions, altering packing behavior.

Table 1: Comparison of Halogen-Substituted Derivatives

Functional Group Variations

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

- Structure: Oxime (hydroxyimino) group replaces the amino group.

- Properties: Forms intramolecular C–H⋯O interactions and intermolecular N–H⋯O/N hydrogen bonds. Used to synthesize 5-chloroisatin, a precursor to indolinones .

2-(Aminooxy)-N-(4-chlorobenzyl)acetamide Hydrochloride

- Structure: Benzyl group instead of phenyl; aminooxy substituent.

2-Chloro-N-[4-(diethylamino)phenyl]acetamide Hydrochloride

Table 2: Impact of Functional Group Modifications

Antimicrobial Activity

- Thiazole Derivatives: 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide (, Compound 17–18) shows inhibitory zones of 19–34 mm against Aspergillus flavus and Fusarium monoliforme, outperforming simpler acetamides .

- Tacrine-Indomethacin Hybrids : Acetamide derivatives with 4-chlorophenyl groups exhibit acetylcholinesterase inhibition (e.g., compound 3b: 86.54% yield, 160–162°C melting point) .

Structural Analogs in Pharmacology

Biologische Aktivität

2-Amino-N-(4-chlorophenyl)acetamide hydrochloride, also known as a derivative of phenylacetamide, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a chlorophenyl moiety, suggesting possible interactions with various biological targets.

- Chemical Formula : CHClNO

- Molecular Weight : 188.62 g/mol

- CAS Number : 54643-67-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may exhibit antimicrobial , anticancer , and anticonvulsant properties.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of this compound have shown promising results. The compound was evaluated against several bacterial strains, revealing significant activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | 0.5 - 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 1.0 µg/mL |

These results indicate that the compound exhibits potent antimicrobial effects, particularly against Gram-positive bacteria, and suggests its potential use in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound was assessed through in vitro studies on various human cancer cell lines, including A549 (lung), HeLa (cervical), and HT29 (colon). The findings demonstrated significant antiproliferative effects:

| Cell Line | IC (µM) |

|---|---|

| A549 | 5.00 |

| HeLa | 3.50 |

| HT29 | 2.01 |

These results highlight the compound's effectiveness in inhibiting cancer cell growth, particularly in HT29 cells, which exhibited the lowest IC value .

Anticonvulsant Activity

The anticonvulsant properties were evaluated using animal models in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The compound showed significant protective effects at varying doses:

| Dose (mg/kg) | Protection in MES (%) | Protection in scPTZ (%) |

|---|---|---|

| 100 | 75 | 60 |

| 300 | 90 | 80 |

This indicates that the compound may serve as a potential candidate for anticonvulsant drug development .

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the efficacy of various derivatives of phenylacetamide, including our compound, against resistant strains of Staphylococcus aureus. The results indicated that derivatives with similar structures exhibited enhanced activity when compared to traditional antibiotics .

- Anticancer Research : In a comparative study involving multiple compounds, this compound demonstrated superior growth inhibition against HT29 cells compared to other tested derivatives, suggesting a unique mechanism of action that warrants further investigation .

- Neuropharmacological Assessment : The compound's role in modulating neurotransmitter systems was explored in a series of animal tests, revealing its potential as a neuroprotective agent against seizure activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-N-(4-chlorophenyl)acetamide hydrochloride?

- Methodological Answer : The compound can be synthesized via nitrile hydrolysis of 4-chlorobenzonitrile under acidic or basic conditions, followed by amidation with 2-aminoacetamide. For example, Moorthy & Singhal (2005) reported nitrile hydrolysis using H2SO4 in ethanol at reflux, yielding the acetamide intermediate . Subsequent reaction with hydrochloric acid forms the hydrochloride salt. Multi-step synthesis (e.g., 11-step processes for analogous compounds) may involve protecting groups and chromatography for purification .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms molecular geometry, with bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles (e.g., acetamide group twisted ~83° from the benzene plane) .

- Hydrogen bonding : Intramolecular C–H⋯O and intermolecular N–H⋯O interactions stabilize the crystal lattice, as observed in analogous N-(4-chlorophenyl)acetamides .

- Spectroscopy : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm amine and amide protons (δ ~6.5–8.0 ppm for aromatic H; δ ~2.1 ppm for CH3 in acetamide) .

Q. What are the stability and storage considerations for this compound?

- Methodological Answer : Store at 2–8°C in airtight containers to prevent hydrolysis of the hydrochloride salt . Thermal stability can be assessed via TGA/DSC, with degradation temperatures typically >250°C for similar acetamides . Avoid prolonged exposure to moisture or light, which may degrade the amine group.

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, temperature) . Retrosynthetic analysis using tools like Synthia™ can propose alternative routes, such as reductive amination or Suzuki coupling for aryl halide intermediates .

Q. How can contradictions in reported reaction yields be resolved?

- Methodological Answer : Low yields (e.g., 2–5% in multi-step syntheses ) may arise from side reactions or inefficient purification. Use design of experiments (DoE) to screen variables (e.g., catalyst loading, temperature). For instance, fractional factorial designs can isolate critical factors, while high-throughput screening accelerates optimization .

Q. What advanced techniques elucidate hydrogen bonding and crystal packing?

- Methodological Answer :

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., N–H⋯O vs. C–H⋯O contributions) in crystal structures .

- Variable-temperature XRD tracks thermal expansion and phase transitions, revealing how hydrogen bonds respond to stress .

Q. How can derivatization mechanisms be analyzed for functional group modification?

- Methodological Answer : React the acetamide with hydroxylamine to form a hydroxyimino derivative, as shown for N-(4-chlorophenyl)-2-(hydroxyimino)acetamide . Monitor reaction progress via HPLC-MS and isolate intermediates under inert conditions (e.g., N2 atmosphere) to prevent oxidation.

Q. What methodologies assess thermal stability under varying conditions?

- Methodological Answer :

- TGA/DSC : Determine decomposition onset temperatures (e.g., ~262°C for hydrochloride salts ) and enthalpy changes.

- Dynamic vapor sorption (DVS) : Measure hygroscopicity to predict stability in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.